

An In-depth Technical Guide to Tetramethylsuccinonitrile (CAS 3333-52-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetramethylsuccinonitrile*

Cat. No.: *B1209541*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tetramethylsuccinonitrile** (TMSN), a significant organic compound with diverse applications and notable toxicological properties. This document consolidates key data on its chemical and physical characteristics, toxicological profile, metabolic fate, and relevant experimental methodologies, presented in a clear and accessible format for technical audiences.

Chemical and Physical Properties

Tetramethylsuccinonitrile, with the CAS number 3333-52-6, is a colorless and odorless solid. [1][2] It is a dinitrile with the chemical formula C8H12N2.[1] TMSN is known to be insoluble in water.[2] It is a combustible solid, and upon heating, it decomposes to produce toxic fumes, including cyanides and nitrogen oxides.[3][4]

Property	Value	Source(s)
Molecular Formula	C8H12N2	[1] [5] [6] [7] [8] [9] [10]
Molecular Weight	136.19 g/mol	[5] [7] [8] [9]
Appearance	Colorless crystals, White crystals, Colorless solid	[1] [2] [3]
Odor	Odorless	[2] [11]
Melting Point	168°C	[12]
Boiling Point	264.2°C at 760 mmHg	[12]
Solubility in Water	Insoluble	[2]
Purity	>98.0% (N)	[13]

Toxicological Profile

Tetramethylsuccinonitrile is a highly toxic compound with acute effects on the central nervous system, liver, and kidneys.[\[5\]](#)[\[7\]](#)[\[11\]](#) It can be absorbed into the body through inhalation, skin contact, and ingestion.[\[3\]](#)[\[4\]](#) High exposure can lead to severe symptoms such as headache, nausea, dizziness, convulsions, and coma.[\[11\]](#)

Acute Toxicity

Species	Route	LD50	Source(s)
Rat	Oral	38.9 ± 7.4 mg/kg	[14] [15]

Subchronic Toxicity

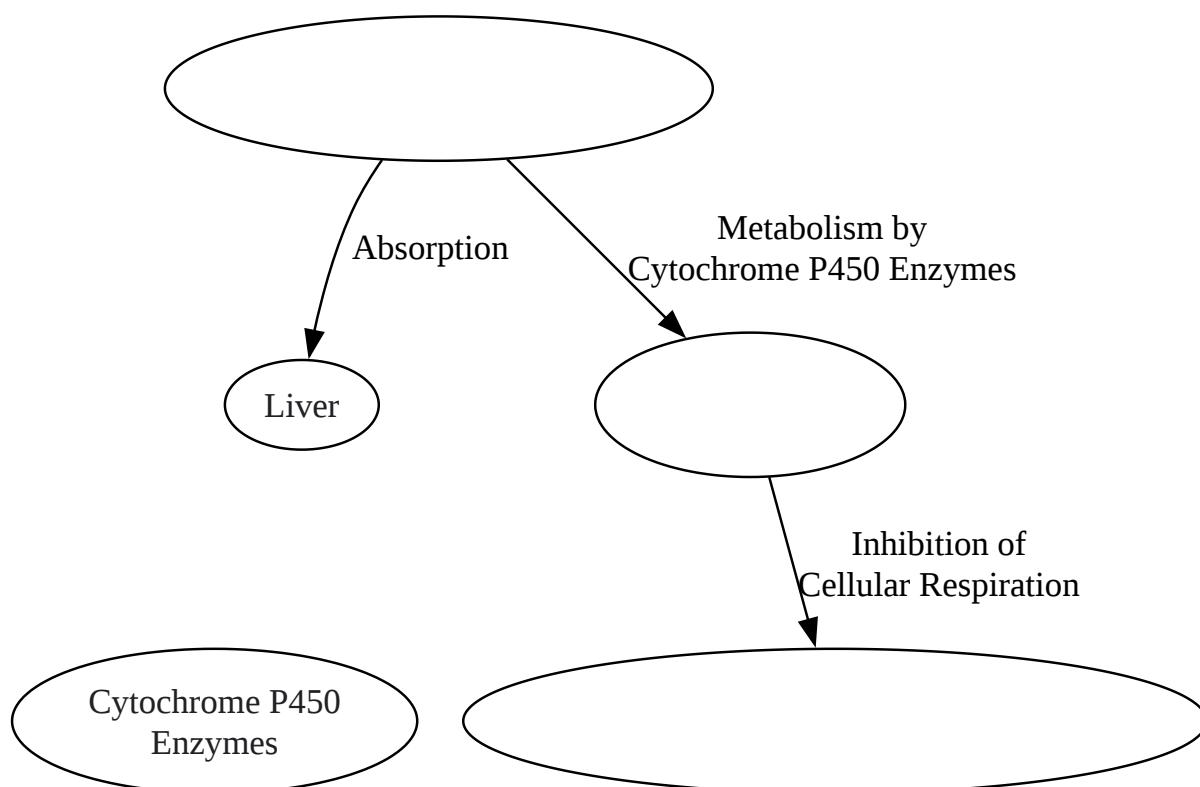
A series of 90-day subchronic toxicity studies were conducted on Sprague-Dawley-derived albino rats.[\[14\]](#)[\[15\]](#) In these studies, TMSN was administered by intubation in corn oil solutions.[\[14\]](#)[\[15\]](#) Key findings from these studies include:

- Weight Gain: Significant reductions in weight gain were observed at doses of 10 and 3 mg/kg/day.[\[15\]](#)

- **Organ Weights:** Increased absolute and relative liver weights were noted at 10 mg/kg in both sexes and at 3 mg/kg in males.[15] Increased absolute and relative kidney weights were observed in all male test groups.[15]
- **Histopathology:** Treatment-related morphological lesions, characterized as tubular nephrosis, were observed in all male test groups but not in females.[15] These renal lesions were observed down to a dose of 0.1 mg/kg.[15]
- **No-Effect Level:** A no-effect level for renal lesions was established at 0.01 mg/kg.[15]
- **Reversibility:** The tubular nephrosis produced by subchronic exposure was found to be reversible in male rats.[15]

Experimental Protocols

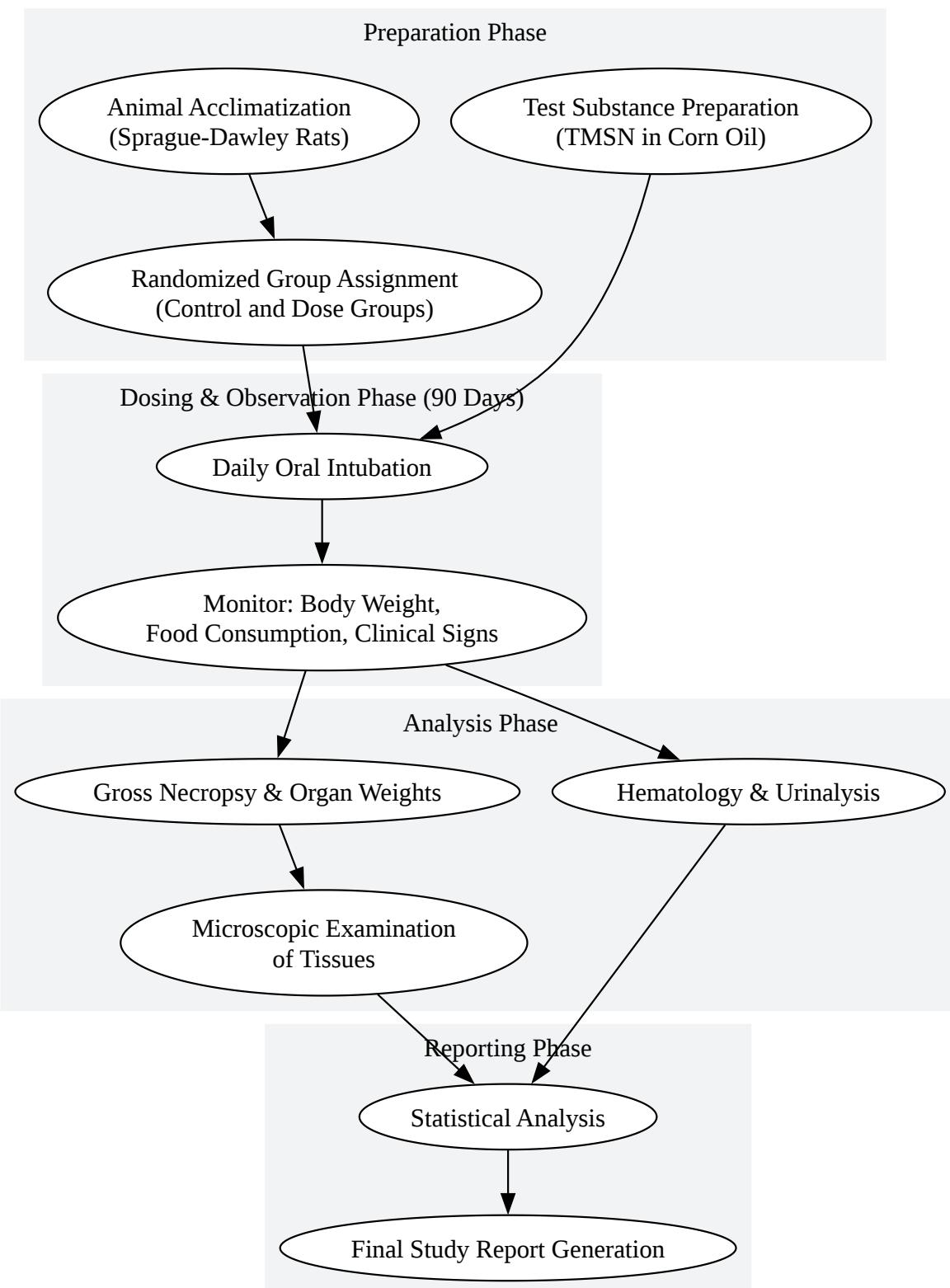
Subchronic Toxicity Study in Rats


The following is a generalized methodology based on the described 90-day subchronic toxicity studies:[14][15]

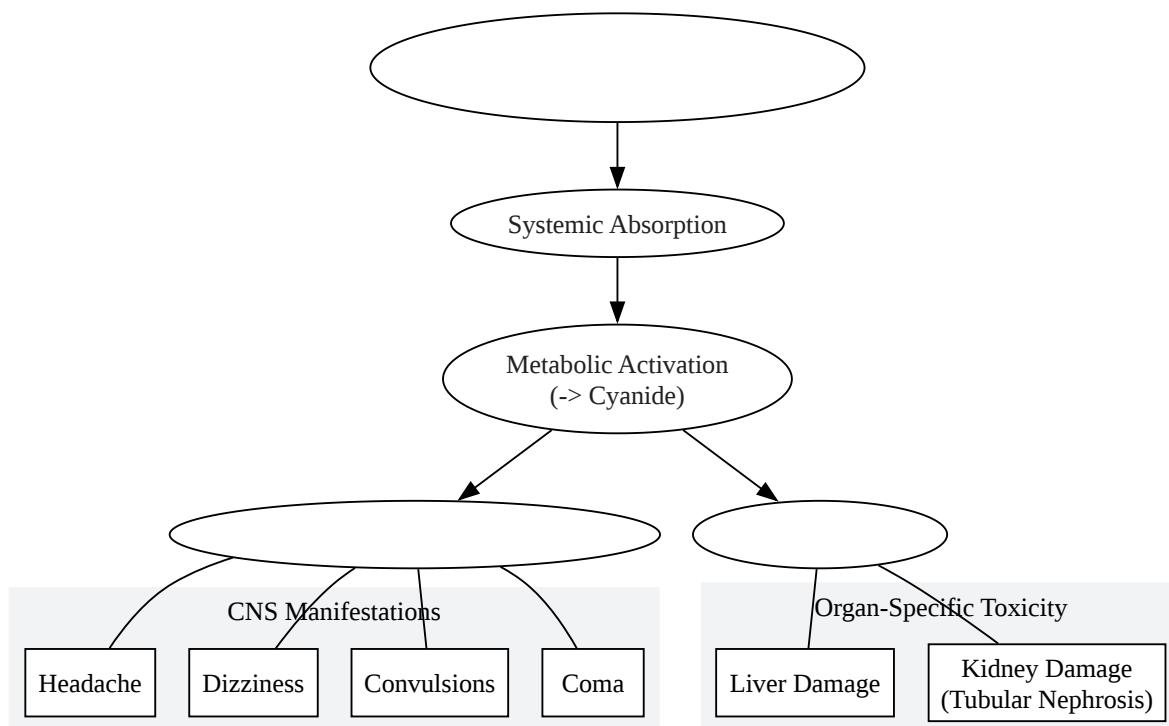
- **Animal Model:** Sprague-Dawley-derived albino rats were used.
- **Test Substance Administration:** **Tetramethylsuccinonitrile** was dissolved in corn oil and administered via oral intubation.
- **Dose Groups:** Multiple dose groups were established, including a control group receiving only the vehicle (corn oil). Example dose levels were 0, 1, 3, and 10 mg/kg/day.
- **Duration:** The study was conducted over a period of 90 days.
- **Parameters Monitored:**
 - **In-life:** Survival, demeanor, body weight, and food consumption were monitored throughout the study.
 - **Clinical Pathology:** Hematology and urinalysis were performed. Fasting blood glucose was also measured.

- Gross Pathology: At the end of the study, a complete necropsy was performed, and organ weights (liver, kidneys) were recorded.
- Histopathology: Tissues, particularly from the liver and kidneys, were collected, processed, and examined microscopically for pathological changes.
- Data Analysis: Statistical analysis was performed to compare the treated groups with the control group to identify any significant treatment-related effects.

Metabolic Pathway and Mechanism of Toxicity


The toxicity of **Tetramethylsuccinonitrile** is linked to its metabolism. Organic nitriles like TMSN are metabolized in the liver by cytochrome P450 enzymes, which convert them into cyanide ions.[3] Cyanide is a potent toxin that is rapidly absorbed and distributed throughout the body.[3] The primary mechanism of cyanide toxicity involves the inhibition of cytochrome c oxidase in the mitochondrial electron transport chain, leading to cytotoxic hypoxia.

[Click to download full resolution via product page](#)


Experimental Workflow: Subchronic Toxicity Study

The following diagram illustrates a typical workflow for conducting a subchronic toxicity study of a chemical substance like **Tetramethylsuccinonitrile**.

[Click to download full resolution via product page](#)

Toxicological Effects Relationship

The exposure to **Tetramethylsuccinonitrile** leads to a cascade of toxicological effects, primarily targeting the central nervous system and vital organs.

[Click to download full resolution via product page](#)

Applications

Tetramethylsuccinonitrile is primarily encountered as a decomposition product of the radical initiator 2,2'-azobis(isobutyronitrile) (AIBN), which is widely used in the production of polymers like PVC foam.^{[1][3][11]} It is also used as a reactant in the synthesis of other organic compounds, such as 3,4-Dihydro-3H-pyrrol-2-imines and phenyl-substituted metal-free fused tetraazachlorins.^{[2][7]} Additionally, TMSN has been investigated for its properties as a solid

plasticizer in polymer blends for applications such as redox mediators in solid polymer electrolytes.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetramethylsuccinonitrile - Wikipedia [en.wikipedia.org]
- 2. TETRAMETHYLSUCCINONITRILE | 3333-52-6 [chemicalbook.com]
- 3. 2,2,3,3-Tetramethylbutanedinitrile | C8H12N2 | CID 18745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICSC 1121 - TETRAMETHYL SUCCINONITRILE [inchem.org]
- 5. 2,2,3,3-テトラメチルスクシノニトリル | Sigma-Aldrich [sigmaaldrich.com]
- 6. Buy Online CAS Number 3333-52-6 - TRC - 2,2,3,3-Tetramethylsuccinonitrile | LGC Standards [lgcstandards.com]
- 7. 2,2,3,3-四甲基丁二腈 | Sigma-Aldrich [sigmaaldrich.com]
- 8. Tetramethyl succinonitrile | CymitQuimica [cymitquimica.com]
- 9. 2,2,3,3-テトラメチルスクシノニトリル | Sigma-Aldrich [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
- 11. nj.gov [nj.gov]
- 12. nbinfo.com [nbinfo.com]
- 13. Tetramethylsuccinonitrile | 3333-52-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 14. Subchronic toxicity of tetramethylsuccinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Structural, Thermal, and Electrical Properties of Poly(Ethylene Oxide)—Tetramethyl Succinonitrile Blend for Redox Mediators - PMC [pmc.ncbi.nlm.nih.gov]

• To cite this document: BenchChem. [An In-depth Technical Guide to Tetramethylsuccinonitrile (CAS 3333-52-6)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1209541#tetramethylsuccinonitrile-cas-number-3333-52-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com